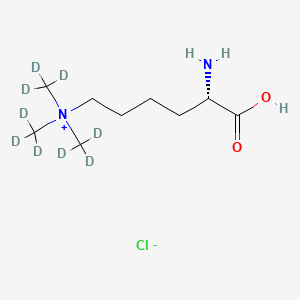

N|A,N|A,N|A-Trimethyllysine-d9 (chloride)

Description

L’azote est un élément non métallique du groupe 15 du tableau périodique. C’est un gaz incolore, inodore et insipide qui constitue environ 78% de l’atmosphère terrestre en volume. L’azote est essentiel à tous les organismes vivants car il est un composant fondamental des acides aminés, des protéines et des acides nucléiques. Il a été reconnu pour la première fois comme une substance spécifique lors de recherches préliminaires sur l’air par Carl Wilhelm Scheele, Daniel Rutherford et d’autres au XVIIIe siècle .

Propriétés

Formule moléculaire |

C9H21ClN2O2 |

|---|---|

Poids moléculaire |

233.78 g/mol |

Nom IUPAC |

[(5S)-5-amino-5-carboxypentyl]-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1/i1D3,2D3,3D3; |

Clé InChI |

ZKIJKCHCMFGMCM-XOBOASSVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

SMILES canonique |

C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Combustion d’ammoniac : Lorsque l’ammoniac est brûlé en présence d’oxygène, du diazote et de l’eau sont produits[ 4 \text{NH}3 + 3 \text{O}_2 \rightarrow 2 \text{N}_2 + 6 \text{H}_2\text{O} ]

Chauffage du nitrite d’ammonium : Le chauffage du nitrite d’ammonium le décompose en diazote et en eau[ \text{NH}_4\text{NO}_2 \rightarrow \text{N}_2 + 2 \text{H}_2\text{O} ]

Méthodes de production industrielle

Distillation fractionnée de l’air liquide : L’azote est séparé des autres composants de l’air en le refroidissant jusqu’à l’état liquide, puis en le distillant.

Adsorption par oscillation de pression : Cette méthode utilise des matériaux adsorbants pour adsorber sélectivement l’azote de l’air sous haute pression, puis le libérer sous basse pression.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Les composés azotés ont une large gamme d’applications dans divers domaines :

- Chimie : L’azote est utilisé dans la synthèse d’engrais, d’explosifs et de colorants.

- Biologie : L’azote est un élément clé des acides aminés et des acides nucléiques, ce qui le rend essentiel à la vie.

- Médecine : L’azote liquide est utilisé en cryothérapeutique pour éliminer les verrues et autres lésions cutanées.

- Industrie : L’azote est utilisé pour créer des atmosphères inertes pour les processus sensibles à l’oxygène, tels que la production d’acier et l’emballage des aliments {_svg_2}.

Applications De Recherche Scientifique

Nitrogen compounds have a wide range of applications in various fields:

- Chemistry : Nitrogen is used in the synthesis of fertilizers, explosives, and dyes.

- Biology : Nitrogen is a key component of amino acids and nucleic acids, making it essential for life.

- Medicine : Liquid nitrogen is used in cryotherapy to remove warts and other skin lesions.

- Industry : Nitrogen is used to create inert atmospheres for processes sensitive to oxygen, such as the production of steel and the packaging of food .

Mécanisme D'action

En cryothérapeutique, l’azote liquide provoque des lésions cellulaires par des cycles de congélation et de décongélation. L’étape initiale implique un transfert de chaleur, suivie de lésions cellulaires lors de la décongélation, et enfin d’une inflammation due à la mort cellulaire . Dans le cycle de l’azote, la fixation de l’azote transforme l’azote gazeux en ammoniac, que les plantes peuvent absorber et utiliser .

Comparaison Avec Des Composés Similaires

L’azote peut former divers composés, notamment les nitrures, les nitrates et l’acide nitrique. Comparé au monoxyde de carbone, l’azote a une capacité de donneur sigma et d’accepteur pi plus faible, ce qui le rend moins réactif dans certains complexes de coordination . Des composés similaires comprennent :

- Monoxyde d’azote (NO)

- Dioxyde d’azote (NO2)

- Ammoniac (NH3)

- Acide nitrique (HNO3)

La capacité unique de l’azote à former des liaisons triples stables avec lui-même (N≡N) le distingue de nombreux autres éléments et composés .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.